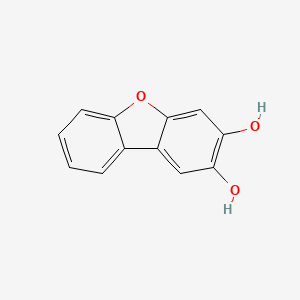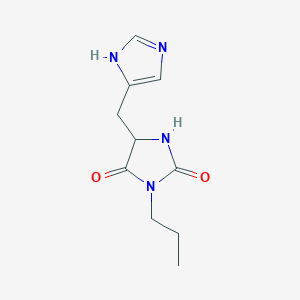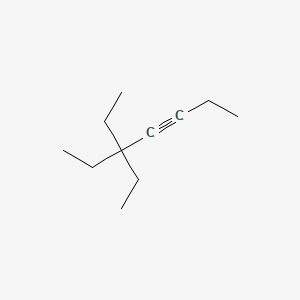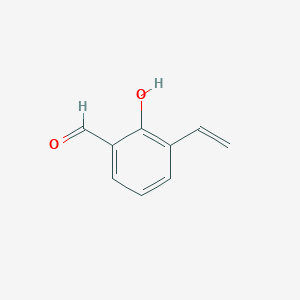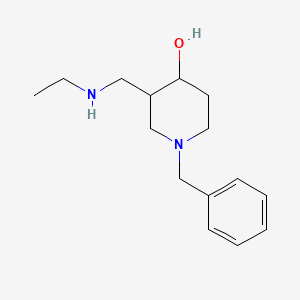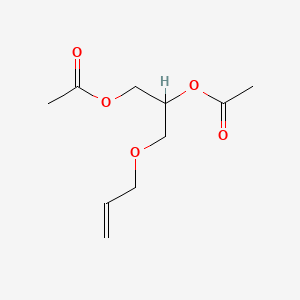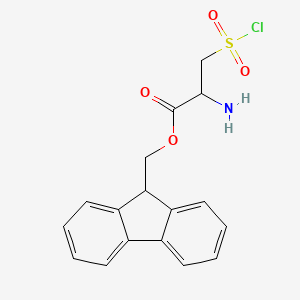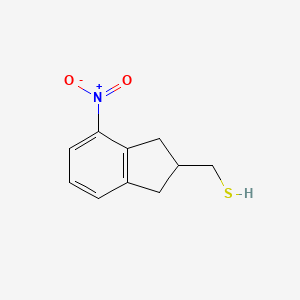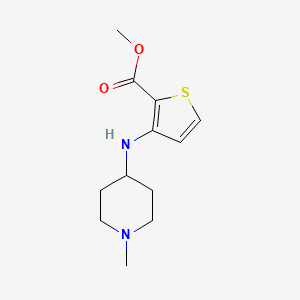![molecular formula C10H19NO B13952201 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered nitrogen-containing ring and a four-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Annulation Strategy: One of the synthetic routes involves the annulation of the cyclopentane ring.
Alternative Approaches: Other approaches involve the annulation of the four-membered ring, which can be achieved through different cyclization strategies.
Industrial Production Methods: Industrial production methods for (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The products depend on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the development of new materials with unique properties, such as improved mechanical strength or thermal stability.
Mécanisme D'action
The mechanism of action of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl and hydroxyl groups.
6-Chloro-3-nitropyridin-2-yl-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a different core structure but shares some functional similarities.
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds have similar biological activities and are used in anticancer research.
Uniqueness: The uniqueness of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-11-4-3-10(8-11)5-9(6-10)7-12/h9,12H,2-8H2,1H3 |
Clé InChI |
OQYXIKFHYHTQFD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


